molecular formula C19H26N2O4 B13513768 rac-(4R,8S)-6-benzyl-1-[(tert-butoxy)carbonyl]-1,6-diazaspiro[3.4]octane-8-carboxylic acid

rac-(4R,8S)-6-benzyl-1-[(tert-butoxy)carbonyl]-1,6-diazaspiro[3.4]octane-8-carboxylic acid

Cat. No.: B13513768
M. Wt: 346.4 g/mol
InChI Key: CFRBQACDEURPKT-HNAYVOBHSA-N
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Description

rac-(4R,8S)-6-benzyl-1-[(tert-butoxy)carbonyl]-1,6-diazaspiro[3.4]octane-8-carboxylic acid: is a complex organic compound that features a spirocyclic structure. This compound is notable for its use in various chemical and biological applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(4R,8S)-6-benzyl-1-[(tert-butoxy)carbonyl]-1,6-diazaspiro[3.4]octane-8-carboxylic acid typically involves multiple steps, starting with the formation of the spirocyclic core. The tert-butoxycarbonyl (Boc) group is often used as a protecting group during the synthesis to ensure selective reactions at specific sites .

Industrial Production Methods: Industrial production methods for this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts to optimize the production process .

Chemical Reactions Analysis

Types of Reactions: rac-(4R,8S)-6-benzyl-1-[(tert-butoxy)carbonyl]-1,6-diazaspiro[3.4]octane-8-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and pH levels to ensure optimal reaction rates and yields .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

rac-(4R,8S)-6-benzyl-1-[(tert-butoxy)carbonyl]-1,6-diazaspiro[3.4]octane-8-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.

    Medicine: Investigated for its potential therapeutic properties and its role in drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of rac-(4R,8S)-6-benzyl-1-[(tert-butoxy)carbonyl]-1,6-diazaspiro[3.4]octane-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The Boc group plays a crucial role in protecting reactive sites during chemical reactions, allowing for selective modifications. The spirocyclic structure contributes to the compound’s stability and reactivity .

Comparison with Similar Compounds

  • 2-[(tert-butoxy)carbonyl]-2,6-diazaspiro[3.4]octane-8-carboxylic acid
  • 6-[(tert-butoxy)carbonyl]-6-azaspiro[3.4]octane-8-carboxylic acid

Comparison: rac-(4R,8S)-6-benzyl-1-[(tert-butoxy)carbonyl]-1,6-diazaspiro[3.4]octane-8-carboxylic acid is unique due to its specific stereochemistry and the presence of the benzyl group, which can influence its reactivity and interactions with other molecules. The similar compounds listed above share the spirocyclic core and Boc protection but differ in their substituents and stereochemistry, leading to variations in their chemical and biological properties .

Properties

Molecular Formula

C19H26N2O4

Molecular Weight

346.4 g/mol

IUPAC Name

(4S,5R)-7-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-1,7-diazaspiro[3.4]octane-5-carboxylic acid

InChI

InChI=1S/C19H26N2O4/c1-18(2,3)25-17(24)21-10-9-19(21)13-20(12-15(19)16(22)23)11-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,22,23)/t15-,19+/m0/s1

InChI Key

CFRBQACDEURPKT-HNAYVOBHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@]12CN(C[C@H]2C(=O)O)CC3=CC=CC=C3

Canonical SMILES

CC(C)(C)OC(=O)N1CCC12CN(CC2C(=O)O)CC3=CC=CC=C3

Origin of Product

United States

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